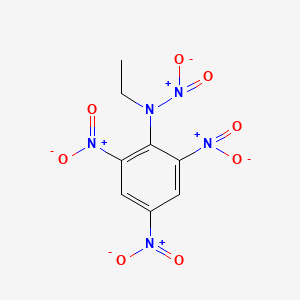
N-Ethyl-N,2,4,6-tetranitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound with the molecular formula C8H7N5O8. It is known for its high density and stability, making it a significant compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide can be synthesized through the nitration of N-ethyl-N-phenylhydroxylamine. The reaction involves the use of concentrated nitric acid and sulfuric acid under controlled conditions . The process requires careful temperature regulation to avoid decomposition of the product.
Industrial Production Methods
Industrial production of N-ethyl-N-(2,4,6-trinitrophenyl)nitramide typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong bases like sodium hydroxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various nitro and amine derivatives, which have applications in different fields .
Applications De Recherche Scientifique
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of explosives and propellants due to its high energy content
Mécanisme D'action
The mechanism of action of N-ethyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets through electron transfer and bond formation. The compound’s nitro groups play a crucial role in its reactivity, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetryl (2,4,6-trinitrophenylmethylnitramine): Similar in structure but differs in the alkyl group attached to the nitrogen atom.
N-ethyl-N-(2,4,6-trinitrophenyl)hydroxylamine: Another related compound with different functional groups.
Uniqueness
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to its specific combination of nitro groups and ethyl substitution, which confer distinct chemical properties and reactivity patterns .
Propriétés
Numéro CAS |
6052-13-7 |
|---|---|
Formule moléculaire |
C8H7N5O8 |
Poids moléculaire |
301.17 g/mol |
Nom IUPAC |
N-ethyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C8H7N5O8/c1-2-9(13(20)21)8-6(11(16)17)3-5(10(14)15)4-7(8)12(18)19/h3-4H,2H2,1H3 |
Clé InChI |
AWOPOGMEMRZDQH-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















